molecular formula C19H16Cl2N2O4S B2565081 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021227-16-6

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B2565081
CAS No.: 1021227-16-6
M. Wt: 439.31
InChI Key: KZLHWPVXKFLVRG-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes both phenyl and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the sulfanyl group:

    Coupling with the phenyl ring: The final step involves coupling the oxazole derivative with the 5-chloro-2,4-dimethoxyphenyl group, typically using a coupling reagent such as a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the phenyl groups, potentially leading to the formation of more saturated derivatives.

    Substitution: The chloro groups on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving palladium or other transition metals.

    Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug development, particularly in the field of anti-cancer or anti-inflammatory agents.

    Biochemical Research: It can be used as a probe or a tool in biochemical assays to study various biological processes.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its potential biological activity makes it a candidate for further development in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory pathways.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness: N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is unique due to its combination of phenyl and oxazole rings, as well as the presence of both chloro and sulfanyl groups. This unique structure gives it distinct chemical and biological properties that are not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-15-8-16(26-2)14(7-13(15)21)23-18(24)10-28-19-22-9-17(27-19)11-3-5-12(20)6-4-11/h3-9H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHWPVXKFLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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